molecular formula C23H20O3 B14627969 Acetic acid;10-(4-methylphenyl)anthracen-9-ol CAS No. 57374-15-9

Acetic acid;10-(4-methylphenyl)anthracen-9-ol

Cat. No.: B14627969
CAS No.: 57374-15-9
M. Wt: 344.4 g/mol
InChI Key: ILERAPVSKUYDGH-UHFFFAOYSA-N
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Description

Acetic acid;10-(4-methylphenyl)anthracen-9-ol is a complex organic compound with the molecular formula C23H18O2 This compound is characterized by the presence of an acetic acid moiety attached to a 10-(4-methylphenyl)anthracen-9-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;10-(4-methylphenyl)anthracen-9-ol typically involves the reaction of 10-(4-methylphenyl)anthracen-9-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;10-(4-methylphenyl)anthracen-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include anthraquinones, hydroanthracenes, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;10-(4-methylphenyl)anthracen-9-ol has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;10-(4-methylphenyl)anthracen-9-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 4-methylphenyl ester: Similar in structure but lacks the anthracene moiety.

    9-Anthracenemethanol: Contains the anthracene core but differs in functional groups.

    9,10-Anthracenedicarboxylic acid: Another anthracene derivative with different substituents.

Uniqueness

Acetic acid;10-(4-methylphenyl)anthracen-9-ol is unique due to its specific combination of functional groups and the presence of both acetic acid and anthracene moieties

Properties

CAS No.

57374-15-9

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

acetic acid;10-(4-methylphenyl)anthracen-9-ol

InChI

InChI=1S/C21H16O.C2H4O2/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21(22)19-9-5-3-7-17(19)20;1-2(3)4/h2-13,22H,1H3;1H3,(H,3,4)

InChI Key

ILERAPVSKUYDGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O.CC(=O)O

Origin of Product

United States

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